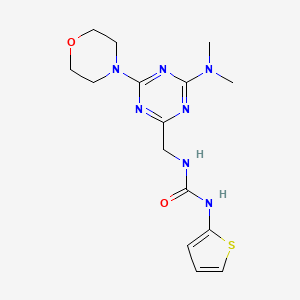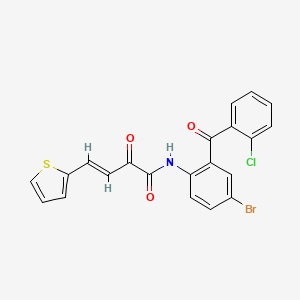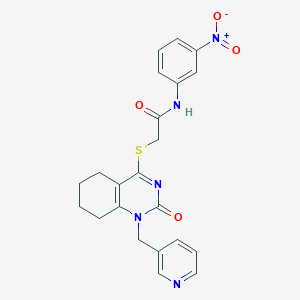![molecular formula C12H17N3OS B2437396 1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea CAS No. 1334374-52-5](/img/structure/B2437396.png)
1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine” is a compound with the molecular weight of 140.206 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of “5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine” is C6H8N2S . The Inchi Code is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2, (H2,7,8) .Physical And Chemical Properties Analysis
“5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine” has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC . Its flash point is 132.5±18.7 °C .Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis
- A study by Fatma et al. (2013) discusses a cyclocondensation method involving urea for synthesizing heterocyclic compounds. This method is notable for its simplicity, efficiency, and environmental friendliness, using readily available catalysts and sustainable mediums like PEG-400 (Fatma et al., 2013).
Anti-microbial Activity and Cytotoxicity
- Shankar et al. (2017) synthesized novel urea derivatives and evaluated their anti-microbial activities against various bacterial strains and fungal pathogens. The study also assessed their cytotoxicity against cervical cancer cell lines, finding that some compounds exhibit significant cytotoxicity (Shankar et al., 2017).
Eco-Friendly Synthesis of Heterocycles
- Brahmachari and Banerjee (2014) developed an eco-friendly, multicomponent synthesis of various functionalized heterocycles using urea as an organo-catalyst. This method highlights the environmental benefits and cost-effectiveness of using urea in heterocyclic synthesis (Brahmachari & Banerjee, 2014).
Catalytic Applications in Organic Synthesis
- Gimeno et al. (2010) examined the use of urea derivatives in catalysis, particularly in heterocyclization reactions. This study showcases the versatility of urea derivatives in synthesizing various organic compounds (Gimeno et al., 2010).
Synthesis and Biological Activity
- Ling et al. (2008) focused on the synthesis of thiazolyl urea derivatives, investigating their structures and antitumor activities. This research contributes to the understanding of urea derivatives in medicinal chemistry (Ling et al., 2008).
Formation of Macrocyclic Ureas
- Gube et al. (2012) explored the formation of cyclic urea compounds, providing insight into the chemical behavior and potential applications of urea derivatives in creating complex molecular structures (Gube et al., 2012).
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(13-8-4-1-2-5-8)15-12-14-9-6-3-7-10(9)17-12/h8H,1-7H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGJBLRMYXZGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-N-(4-methoxyphenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2437315.png)
![[5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine](/img/structure/B2437316.png)
![2-benzamido-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2437317.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2437320.png)
![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2437321.png)
![N-(2-fluorophenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2437325.png)


![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2437329.png)
![6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2437330.png)
![N-[(2-Bromophenyl)-phenylmethyl]-6-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2437331.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437333.png)
